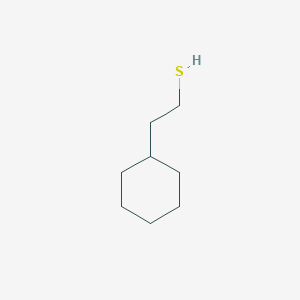![molecular formula C8H10ClN3 B1655939 2-[(4-chlorophenyl)methyl]guanidine CAS No. 46123-83-5](/img/structure/B1655939.png)
2-[(4-chlorophenyl)methyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)methyl]guanidine: is a derivative of guanidine, a compound known for its strong basicity and versatility in various chemical reactions. Guanidine derivatives are widely used in organic synthesis, pharmaceuticals, and as intermediates in the production of other chemicals. The presence of the p-chlorobenzyl group in this compound adds unique properties that make it valuable in specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)methyl]guanidine typically involves the reaction of p-chlorobenzylamine with a guanidine precursor. One common method is the use of S-methylisothiourea as a guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(4-chlorophenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-[(4-chlorophenyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)methyl]guanidine involves its interaction with cellular components. The compound can bind to phosphatidylglycerol and cardiolipin in bacterial membranes, leading to membrane disruption and cell death. This mechanism is particularly effective against multidrug-resistant bacteria .
Comparaison Avec Des Composés Similaires
Guanidine: The parent compound, known for its strong basicity and versatility.
S-methylisothiourea: A common guanidylating agent used in the synthesis of guanidine derivatives.
N,N’-disubstituted guanidines: Compounds with similar structures but different substituents, leading to varied properties and applications
Uniqueness: 2-[(4-chlorophenyl)methyl]guanidine is unique due to the presence of the p-chlorobenzyl group, which imparts specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired .
Propriétés
Numéro CAS |
46123-83-5 |
|---|---|
Formule moléculaire |
C8H10ClN3 |
Poids moléculaire |
183.64 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
Clé InChI |
CYYQVFZVCJFKES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)Cl |
SMILES canonique |
C1=CC(=CC=C1CN=C(N)N)Cl |
| 46123-83-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1655859.png)
![4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B1655860.png)
![3-Tricyclo[2.2.1.02,6]heptanylmethanol](/img/structure/B1655863.png)

![2-[4-(3-Bromophenoxy)butylamino]ethanol](/img/structure/B1655867.png)
![Tris[1-phenylisoquinoline-C2,N]iridium(III)](/img/structure/B1655868.png)

![1,4-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1655872.png)




![1-Chloro-2-nitro-4-[2,2,2-trichloro-1-(4-chloro-3-nitrophenyl)ethyl]benzene](/img/structure/B1655879.png)
